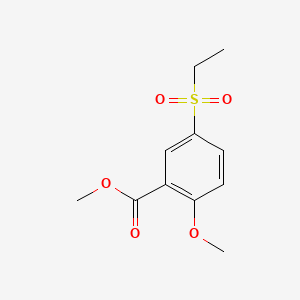

Methyl 5-(Ethylsulfonyl)-2-methoxybenzoate

Beschreibung

Structural Classification and Nomenclature in Organic Chemistry

Methyl 5-(ethylsulfonyl)-2-methoxybenzoate is classified as a substituted benzoate (B1203000) ester. The core of the molecule is a benzene (B151609) ring, making it an aromatic compound. It is systematically named based on the functional groups attached to this ring and their respective positions. The parent structure is methyl benzoate. The substituents are a methoxy (B1213986) group (-OCH₃) at the C2 position and an ethylsulfonyl group (-SO₂CH₂CH₃) at the C5 position.

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . An alternative name is 5-(Ethylsulfonyl)-2-methoxybenzoic Acid Methyl Ester. scbt.com The molecule is characterized by the presence of three key functional groups: an ester, an ether (methoxy group), and a sulfone (ethylsulfonyl group), which dictate its chemical behavior and synthetic utility.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 62140-67-4 scbt.comsigmaaldrich.comthsci.com |

| Molecular Formula | C₁₁H₁₄O₅S scbt.comsigmaaldrich.comscbt.comsigmaaldrich.com |

| Molecular Weight | 258.29 g/mol scbt.comsigmaaldrich.comscbt.comsigmaaldrich.com |

| Canonical SMILES | CCOC(=O)c1ccc(cc1OC)S(=O)(=O)CC |

| InChI Key | UUARTHQJSZTOEM-UHFFFAOYSA-N sigmaaldrich.comsigmaaldrich.com |

| Physical State | Solid, white to off-white powder or crystal tcichemicals.com |

| Melting Point | 124.0-128.0 °C tcichemicals.com |

Historical Context and Emerging Significance of Sulfonyl-Substituted Benzoate Esters

The significance of molecules containing the sulfonyl group extends back to the early 20th century with the discovery of sulfonamides, which revolutionized medicine. eurjchem.com Compounds featuring a sulfonyl group (-SO₂-) are a cornerstone of medicinal chemistry, prized for their chemical stability and their ability to act as hydrogen bond acceptors, which facilitates strong interactions with biological targets. nih.gov The sulfonyl group is strongly electron-withdrawing, which significantly influences the electronic properties of the aromatic ring to which it is attached.

Benzoate esters, on the other hand, are a common structural motif found in numerous natural products and synthetic compounds with diverse biological activities. The combination of these two moieties in sulfonyl-substituted benzoate esters creates a class of compounds that serve as highly versatile intermediates in organic synthesis.

The emerging significance of this class of compounds is largely driven by their application as key building blocks in the synthesis of pharmaceuticals. For instance, structurally similar compounds are crucial intermediates in the production of atypical antipsychotic drugs. Methyl 2-methoxy-5-sulfamoylbenzoate is a known precursor for Sulpiride and Levosulpiride. google.comguidechem.com Similarly, Methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate, a close derivative of the subject compound, is a critical intermediate in the synthesis of Amisulpride. veeprho.com These examples underscore the strategic importance of the sulfonyl-substituted methoxybenzoate scaffold in constructing complex and pharmaceutically relevant molecules.

Overview of Research Domains and Prospective Academic Trajectories

The primary research domain for this compound is centered on its role as a synthetic intermediate in organic and medicinal chemistry. scbt.com Its multifunctional nature allows for a variety of chemical transformations, making it a valuable starting material for creating more elaborate molecules.

Current Research Domains:

Pharmaceutical Synthesis: The compound and its close analogues are integral to the synthetic pathways of several active pharmaceutical ingredients (APIs), particularly those used for treating central nervous system disorders. guidechem.com Research in this area focuses on optimizing reaction conditions to improve the yield and purity of these intermediates.

Process Chemistry: The development of scalable, efficient, and cost-effective synthetic routes to this and related compounds is a significant area of industrial and academic research. Patents often describe detailed procedures for the preparation of these molecules, highlighting the commercial interest in their synthesis. google.compatsnap.com

Building Block Chemistry: It serves as a scaffold for the development of new chemical entities. The functional groups on the molecule can be selectively modified to produce a library of derivatives that can be screened for various biological activities.

Prospective Academic Trajectories:

Development of Novel Synthetic Methodologies: Future research will likely focus on creating more sustainable and efficient methods for synthesizing sulfonyl-substituted aromatics. This could involve exploring novel catalysts or reaction pathways that minimize waste and energy consumption.

Scaffold for Drug Discovery: The core structure of this compound provides a robust foundation for structure-activity relationship (SAR) studies. Academics may use this scaffold to design and synthesize new series of compounds targeting a range of biological receptors and enzymes, leveraging the known importance of the sulfonyl group in molecular recognition. nih.gov

Materials Science: While less explored, sulfonyl-containing aromatic compounds can have applications in materials science, for example, in the creation of specialty polymers. The specific properties imparted by the ethylsulfonyl and methoxybenzoate groups could be investigated for potential use in advanced materials. eurjchem.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 5-ethylsulfonyl-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5S/c1-4-17(13,14)8-5-6-10(15-2)9(7-8)11(12)16-3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUARTHQJSZTOEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7057787 | |

| Record name | Methyl 5-(ethylsulfonyl)-o-anisate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62140-67-4 | |

| Record name | Methyl 5-(ethylsulfonyl)-2-methoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62140-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-(ethylsulphonyl)-o-anisate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062140674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 5-(ethylsulfonyl)-o-anisate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-(ethylsulphonyl)-o-anisate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformation Strategies

De Novo Synthesis of Methyl 5-(Ethylsulfonyl)-2-methoxybenzoate

The creation of this compound from basic precursors is a multi-stage process that involves a series of carefully orchestrated chemical reactions.

Multi-Step Synthetic Routes from Readily Available Precursors

The synthesis typically commences with a readily available starting material, 2-methoxy-4-acetylamine methyl benzoate (B1203000), and proceeds through halogenation, substitution, sulfonylation, and esterification steps to yield the final product.

A patented method describes the halogenation of 2-methoxy-4-acetylamine methyl benzoate using chlorine, bromine, or iodine in a suitable solvent like dichloromethane. The reaction is typically carried out at a controlled temperature, for instance, between 10-15°C when using chlorine or bromine. This intermediate is then subjected to a substitution reaction with an ethane (B1197151) sulfinic acid sodium salt to introduce the ethylsulfonyl group.

Table 1: Halogenation and Substitution Reaction Parameters

| Halogenating Agent | Molar Ratio (Halogen:Substrate) | Solvent | Temperature (°C) | Reaction Time (h) |

| Chlorine | 1.1:1 | Dichloromethane | 10-15 | 1 |

| Bromine | 1.05:1 | Dichloromethane | 10-15 | 4 |

Following halogenation and substitution, the resulting intermediate, 2-methoxy-4-acetamido-5-ethylsulfonylbenzoic acid methyl ester, undergoes further transformations. One key step is the deacetylation of the acetamido group to an amino group, followed by diazotization and subsequent removal of the diazonium group to yield this compound.

Alternatively, a different synthetic approach involves the sulfonylation of a precursor molecule, followed by esterification. For instance, 2-methoxy-4-acetaminomethyl benzoate can be reacted with chlorosulfonic acid to introduce a sulfonyl chloride group. This is then reacted with sodium sulfite (B76179) and diethyl sulfate (B86663) to form the ethylsulfonyl group. Finally, esterification of the carboxylic acid group yields the target molecule. A patented process for a related compound, 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, highlights a two-step method starting from 2-methoxy-4-acetaminomethyl benzoate with a total yield of up to 75% and a purity of 99.5%.

The final esterification step, if the carboxylic acid is present, can be achieved using standard methods, such as reaction with methanol (B129727) in the presence of an acid catalyst like sulfuric acid.

Optimizing Reaction Conditions for Enhanced Yield and Purity

For the halogenation step, the molar ratio of the halogenating agent to the substrate is carefully controlled to prevent over-halogenation. In the subsequent sulfonylation reaction, the choice of catalyst, such as cuprous chloride or cuprous oxide, and the reaction temperature are critical for driving the reaction to completion and minimizing side products. A patented method for a similar compound suggests that a total yield of up to 80% with a purity of 99.5% can be achieved through careful control of these parameters.

Table 2: Optimized Reaction Conditions for Sulfonylation

| Intermediate | Sulfonylating Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) |

| 2-methoxy-4-acetamido-5-chlorobenzoic acid methyl ester | Sodium ethyl sulfinate | Cuprous oxide | DMF | 65-70 | 8 |

| 2-methoxy-4-acetamido-5-bromobenzoic acid methyl ester | Sodium ethyl sulfinate | Cuprous chloride | DMF | 75-80 | 8 |

Synthesis of Structurally Related Analogs and Precursors

Preparation of 5-(Ethylsulfonyl)-2-methoxyaniline (B1360015) as a Key Intermediate

5-(Ethylsulfonyl)-2-methoxyaniline is a crucial precursor in some synthetic routes leading to compounds structurally similar to this compound. An improved synthesis of this intermediate has been reported, starting from commercially available 4-methoxybenzenethiol.

This multi-step synthesis involves the ethylation of 4-methoxybenzenethiol, followed by oxidation to the corresponding sulfone, nitration of the aromatic ring, and finally, reduction of the nitro group to yield 5-(ethylsulfonyl)-2-methoxyaniline. This improved route boasts good yields at each step and avoids the use of chromatography for purification.

Table 3: Synthesis of 5-(Ethylsulfonyl)-2-methoxyaniline

| Step | Starting Material | Reagents | Solvent | Product | Average Yield (%) |

| 1 | 4-Methoxybenzenethiol | Ethyl iodide, K₂CO₃ | Acetonitrile | 1-Ethylsulfanyl-4-methoxybenzene | 81 |

| 2 | 1-Ethylsulfanyl-4-methoxybenzene | mCPBA | Dichloromethane | 1-Ethylsulfonyl-4-methoxybenzene | 87 |

| 3 | 1-Ethylsulfonyl-4-methoxybenzene | Nitric acid | - | 4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene | 79 |

| 4 | 4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene | Pd/C, H₂ | Ethanol | 5-(Ethylsulfonyl)-2-methoxyaniline | 91 |

Derivatization of the Methoxybenzene and Ethylsulfonyl Moieties

The structure of this compound offers two primary sites for chemical modification: the methoxybenzene ring and the ethylsulfonyl group. Derivatization at these positions allows for the synthesis of a diverse range of analogues for various applications.

Transformations of the Methoxybenzene Moiety: The methoxy (B1213986) group (-OCH₃) on the benzene (B151609) ring is a key functional group that can be chemically altered. wikipedia.org One of the most common derivatizations for aryl methoxy groups is O-demethylation to yield a phenol (B47542). This transformation can significantly alter the biological and chemical properties of the molecule. The resulting hydroxyl group can serve as a handle for further functionalization, such as esterification or etherification.

Furthermore, the benzene ring itself is subject to electrophilic aromatic substitution reactions. The existing methoxy and ethylsulfonyl groups direct incoming electrophiles to specific positions on the ring. The methoxy group is an activating, ortho-, para-directing group, while the sulfonyl group is a deactivating, meta-directing group. vaia.commsu.edu Their combined influence dictates the regioselectivity of reactions like nitration, halogenation, and Friedel-Crafts reactions, allowing for the introduction of additional substituents onto the aromatic core. byjus.com

Transformations of the Ethylsulfonyl Moiety: The ethylsulfonyl group is generally stable, but it can participate in several important chemical transformations. One significant reaction is the cleavage of the carbon-sulfur (C–S) bond. tandfonline.com Transition-metal catalysis, particularly with nickel and palladium, has enabled the use of aryl sulfones as coupling partners in cross-coupling reactions. acs.orgacs.orgchemrxiv.org In these desulfonylative reactions, the entire sulfonyl group acts as a leaving group and is replaced by another functional group, such as an aryl or alkyl group. acs.orgnih.gov This strategy provides a powerful method for creating complex biaryl structures from sulfone precursors. acs.orgchemrxiv.org

The ethyl group attached to the sulfonyl moiety also presents opportunities for derivatization, primarily through reactions at the α-carbon, although these are less common for simple ethyl groups compared to those with activating features.

| Moiety | Reaction Type | Description | Potential Products |

|---|---|---|---|

| Methoxybenzene | O-Demethylation | Cleavage of the methyl-oxygen bond to form a phenol. | Methyl 5-(ethylsulfonyl)-2-hydroxybenzoate |

| Methoxybenzene | Electrophilic Aromatic Substitution | Introduction of substituents (e.g., -NO₂, -Br) onto the aromatic ring. | Nitro- or halo- derivatives |

| Ethylsulfonyl | Desulfonylative Cross-Coupling | Nickel- or Palladium-catalyzed cleavage of the C-S bond and formation of a new C-C bond. acs.orgacs.orgchemrxiv.org | Biaryl or alkyl-aryl derivatives |

Advanced Synthetic Approaches and Sustainable Chemistry Principles

Modern synthetic chemistry emphasizes not only the efficiency of reactions but also their environmental impact. This has led to the development of advanced catalytic methods and the application of green chemistry principles to the synthesis of molecules like aryl sulfones.

The formation of the aryl sulfone C-S bond is a critical step in the synthesis of this compound. Traditional methods often require harsh conditions, but modern catalytic strategies offer milder and more efficient alternatives. nih.gov

Transition-metal catalysis, particularly with copper and palladium, has revolutionized aryl sulfone synthesis. rsc.org These methods typically involve the cross-coupling of an aryl halide (or pseudo-halide) with a sulfinic acid salt. organic-chemistry.org

Copper-Catalyzed Reactions: Copper catalysts are effective in coupling aryl iodides and bromides with sulfinate salts. acs.orgrsc.org These reactions often proceed under mild conditions and can tolerate a variety of functional groups. organic-chemistry.orgnih.gov The use of specific ligands and additives can enhance the efficiency and scope of these transformations.

Palladium-Catalyzed Reactions: Palladium-based catalysts are also widely used for the synthesis of sulfones from aryl halides. bohrium.comnih.govacs.org These catalytic systems are known for their high efficiency and broad substrate scope, enabling the formation of C-S bonds under mild conditions. bohrium.com

These catalytic approaches represent a significant improvement over classical methods like the oxidation of sulfides or Friedel-Crafts sulfonylation, which often require stoichiometric reagents and generate more waste. nih.gov

| Catalyst System | Reactants | Key Advantages | Reference |

|---|---|---|---|

| Copper(I) salts | Aryl Halides + Sulfinate Salts | Cost-effective, mild conditions, good functional group tolerance. | acs.orgrsc.orgnih.gov |

| Palladium complexes | Aryl Halides/Boronic Acids + Sulfonyl Chlorides/Sulfinates | High efficiency, broad substrate scope, operates under mild conditions. | bohrium.comnih.govnih.gov |

| Transition-Metal-Free | Arynes + Sodium Sulfinates | Avoids transition metals, mild reaction conditions. | docksci.com |

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. primescholars.comjocpr.com These principles are increasingly being applied to the synthesis of sulfones. nih.gov

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. numberanalytics.comnih.gov Catalytic cross-coupling reactions generally have higher atom economy than classical methods that use stoichiometric activating agents or produce significant byproducts.

Use of Greener Solvents: Efforts are made to replace hazardous organic solvents with more environmentally benign alternatives. Water, ionic liquids, and sulfoxides/sulfones themselves have been explored as greener solvent options for sulfone synthesis. mdpi.comrsc.orgrsc.org Some reactions can even be performed under solvent-free conditions. rsc.org

Safer Reagents and Catalysts: There is a focus on using less toxic and more sustainable reagents. For instance, hydrogen peroxide (H₂O₂) is a preferred "green" oxidant for converting sulfides to sulfones because its only byproduct is water. rsc.orgorganic-chemistry.orgsci-hub.st Organocatalysis, which avoids the use of potentially toxic heavy metals, is another emerging green strategy. organic-chemistry.orgsci-hub.stresearchgate.net

Energy Efficiency: Catalytic reactions often proceed at lower temperatures and pressures than their non-catalytic counterparts, leading to reduced energy consumption.

The oxidation of sulfides is a common route to sulfones, and significant research has focused on making this process greener. frontiersin.org This includes the use of H₂O₂ as a clean oxidant and the development of recoverable and reusable catalysts. organic-chemistry.orgresearchgate.net Solvent-free oxidations using aqueous H₂O₂ have been reported, representing a highly atom-efficient and environmentally friendly approach. nih.govrsc.org

Computational Chemistry and Molecular Modeling Investigations

Quantum Mechanical and Molecular Mechanics Studies

Quantum mechanical (QM) and molecular mechanics (MM) methods are fundamental to computational chemistry. QM methods, based on the principles of quantum mechanics, provide detailed information about the electronic structure of a molecule. MM methods, which use classical physics to model molecular systems, are computationally less expensive and are well-suited for studying large molecules and their conformational landscapes.

A thorough investigation into the electronic structure of Methyl 5-(Ethylsulfonyl)-2-methoxybenzoate would illuminate its reactivity. Key parameters that could be calculated using quantum mechanical methods such as Density Functional Theory (DFT) include:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is critical for understanding intermolecular interactions.

Atomic Charges: Calculating the partial charges on each atom would provide further insight into the molecule's polarity and potential sites for electrostatic interactions.

Table 1: Predicted Electronic Properties of this compound

| Parameter | Predicted Value/Characteristic | Significance |

|---|---|---|

| HOMO Energy | Expected to be localized on the methoxy-substituted benzene (B151609) ring | Indicates regions susceptible to electrophilic attack |

| LUMO Energy | Likely centered around the ethylsulfonyl and ester groups | Indicates regions susceptible to nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Suggests moderate kinetic stability |

| MEP - Negative Regions | Oxygen atoms of the methoxy (B1213986), ester, and sulfonyl groups | Potential sites for hydrogen bonding and metal coordination |

The three-dimensional structure of this compound is not rigid. Rotation around single bonds, particularly involving the methoxy, ethylsulfonyl, and methyl ester groups, gives rise to various conformers with different energies.

A systematic conformational analysis, likely employing molecular mechanics or a combination of MM and QM methods, would be necessary to identify the low-energy conformers. This analysis would involve:

Potential Energy Surface (PES) Scans: Systematically rotating key dihedral angles to map the energy landscape and identify energy minima (stable conformers) and transition states.

Geometry Optimization: Optimizing the geometry of the identified conformers to find their most stable three-dimensional arrangement.

Understanding the preferred conformations is essential as the biological activity of a molecule is often dependent on its shape.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

While no specific SAR or QSAR studies for this compound are publicly available, this framework provides a roadmap for future investigations into its potential biological activities.

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. If a set of molecules with known activity and similar structures to this compound were available, a pharmacophore model could be developed. The key features of this compound that would be relevant for pharmacophore modeling include:

Hydrogen bond acceptors (oxygen atoms).

Aromatic ring.

Hydrophobic features (ethyl group).

This model could then be used to virtually screen large compound libraries to identify other potentially active molecules.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. If a biological target for this compound were identified, molecular docking could be used to predict its binding mode and affinity.

Following docking, molecular dynamics (MD) simulations could provide a more detailed and dynamic picture of the protein-ligand interactions. MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the docked pose and the calculation of binding free energies.

Predictive Modeling for Biological Interactions and Property Prediction

Various computational models can predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity of a compound. For this compound, these predictions would be crucial in the early stages of any drug discovery effort.

Table 2: Predicted Physicochemical and ADMET Properties of this compound

| Property | Predicted Value | Method of Prediction |

|---|---|---|

| Molecular Weight | 258.29 g/mol | Calculation from atomic weights |

| LogP | ~2.5 - 3.5 | Various computational models (e.g., ALOGP, XLOGP3) |

| Water Solubility | Low to moderate | Predictive models based on structure |

| Blood-Brain Barrier Permeation | Likely low | Based on polarity and size |

| Cytochrome P450 Inhibition | Possible | Structure-based predictive models |

In Silico Screening and Virtual Library Design

In silico screening involves the use of computational methods to search large databases of virtual compounds to identify those with a high probability of binding to a specific biological target. When a promising scaffold like this compound is identified, it can be used as a foundation for creating a virtual library of derivatives for further screening.

Research Findings:

While specific research focusing on large-scale in silico screening of virtual libraries derived from this compound is not extensively documented in publicly available literature, the methodology is a standard in drug discovery. The core structure, a substituted benzoate (B1203000) ring, is a common motif in medicinal chemistry. The process would involve:

Scaffold Hopping and Enumeration: Using the this compound core, chemists can design a virtual library by adding or modifying functional groups at various positions. For instance, the ethylsulfonyl or methoxy groups could be replaced with other substituents to explore the structure-activity relationship (SAR).

High-Throughput Virtual Screening (HTVS): This virtual library would then be screened against a validated biological target, such as a G-protein coupled receptor (GPCR) or a specific enzyme. Docking algorithms would predict the binding affinity and pose of each derivative within the target's active site.

Filtering and Prioritization: Compounds are then filtered based on various criteria, including predicted binding energy, interaction with key amino acid residues, and drug-like properties (e.g., Lipinski's Rule of Five). This process narrows down a vast virtual library to a manageable number of high-priority candidates for synthesis and experimental testing.

The table below illustrates a hypothetical set of derivatives from a virtual library based on the this compound scaffold and their predicted docking scores against a hypothetical protein target.

| Derivative | Modification from Parent Scaffold | Predicted Docking Score (kcal/mol) | Key Predicted Interactions |

| Compound A | R-group at position 4 = -NH2 | -8.5 | Hydrogen bond with Ser-122 |

| Compound B | Ethylsulfonyl replaced with Cyclopropylsulfonyl | -8.2 | Hydrophobic interaction with Leu-85 |

| Compound C | Methoxy group replaced with Hydroxyl | -7.9 | Hydrogen bond with Asp-110 |

| Compound D | Methyl ester replaced with Carboxylic acid | -9.1 | Salt bridge with Arg-204 |

This table is illustrative and based on general principles of virtual library design and screening.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions in Research and Development

ADMET prediction is a critical component of early-stage drug discovery that uses computational models to forecast the pharmacokinetic and toxicological properties of a compound. nih.gov These predictions help to identify candidates that are likely to fail in later stages of development due to poor bioavailability or toxicity, thereby reducing attrition rates.

Research Findings:

Direct experimental or extensive computational ADMET profiling for this compound is limited. However, its properties can be predicted using various well-established computational models. These models are built on vast datasets of experimentally determined properties and use machine learning or quantitative structure-property relationship (QSPR) methods to make predictions based on molecular structure.

A key initial assessment is the compound's compliance with Lipinski's Rule of Five , which helps evaluate its "drug-likeness" for oral administration. wikipedia.org An orally active drug generally should not violate more than one of the following criteria:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular mass under 500 daltons. wikipedia.org

A calculated octanol-water partition coefficient (log P) not greater than 5. wikipedia.org

The predicted physicochemical and ADMET properties for this compound are summarized in the tables below.

Predicted Physicochemical Properties

| Property | Predicted Value | Significance |

| Molecular Weight | 258.29 g/mol click2drug.orgdrugbank.com | Conforms to Lipinski's rule (<500 Da) |

| logP (Lipophilicity) | ~1.6 - 2.1 | Indicates moderate lipophilicity, favorable for membrane permeability |

| Hydrogen Bond Donors | 0 | Conforms to Lipinski's rule (≤5) |

| Hydrogen Bond Acceptors | 5 | Conforms to Lipinski's rule (≤10) |

| Polar Surface Area (PSA) | 77.9 Ų | Suggests good potential for cell membrane permeability |

Values are compiled from computational predictions and may vary slightly between different prediction algorithms.

Predicted ADMET Profile

| Parameter | Category | Predicted Outcome | Implication in Drug Development |

| Human Intestinal Absorption (HIA) | Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | Absorption | Moderate to High | Suggests good passive diffusion across the intestinal epithelium. |

| Blood-Brain Barrier (BBB) Penetration | Distribution | Low to Moderate | May not readily cross into the central nervous system, which can be desirable to avoid CNS side effects. |

| CYP450 2D6 Inhibition | Metabolism | Likely Non-inhibitor | Low probability of causing drug-drug interactions involving this key metabolic enzyme. |

| Ames Mutagenicity | Toxicity | Non-mutagenic | Low likelihood of being carcinogenic. |

| hERG Inhibition | Toxicity | Low Probability | Reduced risk of cardiotoxicity. |

These ADMET predictions are generated from in silico models and require experimental validation.

Pharmacological and Mechanistic Biological Investigations

Modulation of Key Biological Targets by Methyl 5-(Ethylsulfonyl)-2-methoxybenzoate Derivatives

The 5-(ethylsulfonyl)-2-methoxyphenyl moiety serves as a key pharmacophore in the design of inhibitors targeting a broad spectrum of important human proteins and enzymes. Research has demonstrated that derivatives incorporating this structure can modulate various protein kinases and matrix metalloproteinases that are critical in disease pathology, particularly in oncology. nih.gov

Tyrosine Kinase Inhibition: Focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)

The 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) fragment is a significant component in the structure of potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. nih.gov Angiogenesis, the formation of new blood vessels, is an essential process for tumor growth and metastasis. nih.gov Consequently, inhibiting the VEGFR2 signaling pathway is a well-established strategy in cancer therapy. nih.gov

A prominent example of a highly potent VEGFR2 inhibitor built upon this scaffold is N-(5-(ethylsulfonyl)-2-methoxyphenyl)-5-(3-(pyridin-2-yl)phenyl)oxazol-2-amine, referred to as AAZ. This compound demonstrates significant inhibitory activity against the VEGFR2 enzyme. nih.gov The potency of this and related compounds underscores the value of the 5-(ethylsulfonyl)-2-methoxyphenyl group in achieving high-affinity binding to the kinase.

| Compound | Target | IC₅₀ (nM) |

|---|---|---|

| N-(5-(ethylsulfonyl)-2-methoxyphenyl)-5-(3-(pyridin-2-yl)phenyl)oxazol-2-amine (AAZ) | VEGFR2 | 22 |

The binding mode of the inhibitor AAZ within the VEGFR2 kinase domain has been elucidated through X-ray crystallography (PDB: 1Y6A). nih.gov The analysis of this complex reveals that the inhibitor settles into the ATP-binding pocket of the enzyme. The specific interactions, which may include hydrogen bonds with key amino acid residues in the hinge region of the kinase and potential pi-pi stacking or hydrophobic interactions within the pocket, are crucial for its potent inhibitory effect. The 5-(ethylsulfonyl)-2-methoxyphenyl fragment plays a critical role in correctly orienting the molecule to achieve these high-affinity interactions.

Inhibition of Other Protein Kinases and Enzyme Modulators (e.g., EGFR, PDGFR, ckit, CDK 2, CDK 4)

The utility of the 5-(ethylsulfonyl)-2-methoxyaniline precursor extends beyond VEGFR2 inhibition. It has been employed in the development of modulators for a variety of other protein kinases implicated in cancer and other diseases. nih.gov These targets include members of the receptor tyrosine kinase family, such as the Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), as well as the proto-oncogene c-Kit. nih.gov Furthermore, this chemical scaffold has been incorporated into inhibitors of Cyclin-Dependent Kinases (CDK), specifically CDK2 and CDK4, which are crucial regulators of the cell cycle. nih.gov

Matrix Metalloproteinase (MMP) Inhibition (e.g., MMPs 2, 3, 9, 13)

In addition to kinase inhibition, derivatives containing the 5-(ethylsulfonyl)-2-methoxyphenyl structure have been investigated as inhibitors of Matrix Metalloproteinases (MMPs). nih.gov MMPs are a family of zinc-dependent endopeptidases that degrade components of the extracellular matrix and play a critical role in processes such as tumor invasion, metastasis, and angiogenesis. nih.govnih.gov The development of inhibitors based on this scaffold has targeted several key MMPs, including the gelatinases (MMP-2 and MMP-9), a stromelysin (MMP-3), and a collagenase (MMP-13). nih.gov

Therapeutic Research Areas Associated with Compound Activity

The diverse biological targets modulated by derivatives of the 5-(ethylsulfonyl)-2-methoxyphenyl core structure translate into a broad range of potential therapeutic applications. The majority of compounds developed from this scaffold have been investigated as antitumor agents, which is consistent with the roles of their targets (VEGFR2, EGFR, CDKs, MMPs) in cancer progression. nih.gov

Beyond oncology, the biological activities associated with this chemical family suggest potential applications in other areas. These include cardiovascular diseases, neurological disorders (as nervous-system blockers), inflammatory conditions, and metabolic diseases such as diabetes. nih.gov The potential for these compounds to act as ion-channel blockers and agents for osteoporosis or hyperlipidemia has also been noted. nih.gov

| Therapeutic Area | Associated Biological Targets/Activity |

|---|---|

| Oncology | VEGFR2, EGFR, PDGFR, c-Kit, CDK2, CDK4, MMPs |

| Cardiovascular Disease | Not specified |

| Neurological Disorders | Nervous-system blockers |

| Inflammatory Conditions | Anti-inflammatory agents |

| Metabolic Disease | Antidiabetic, Hypolipemic agents |

| Bone Disorders | Antiosteoporotic agents |

Antitumor Research and Oncological Applications

The structural motif of this compound is present in a number of compounds investigated for their antitumor properties. nih.gov Research into structurally similar molecules, such as certain styryl benzylsulfones, has revealed potent antiproliferative activity. For instance, the compound (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide (TL-77) has shown significant growth inhibitory effects in various tumor cell lines, with GI50 values (the concentration required to inhibit growth by 50%) ranging from 317 to 875 nM. doi.orgnih.gov This activity is, in part, attributed to the induction of G2/M cell cycle arrest and subsequent apoptosis in cancer cells. doi.orgnih.gov

Another related compound, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), has been identified as a microtubule targeting agent, which preferentially affects rapidly dividing cancer cells. nih.gov Studies on breast cancer cell lines demonstrated that MBIC had a more potent toxic effect on the non-aggressive MCF-7 cell line (IC50 = 0.73 ± 0.0 μM) compared to the aggressive MDA-MB-231 cell line (IC50 = 20.4 ± 0.2 μM). nih.gov Furthermore, in vivo studies with MBIC in nude mice inoculated with MDA-MB-231 cells showed a significant reduction in tumor volume. nih.gov

Table 1: In Vitro Antiproliferative Activity of Structurally Related Compounds

| Compound | Cell Line | GI50/IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| TL-77 | A2780 | 0.317 | G2/M Arrest, Apoptosis |

| TL-77 | HCT-116 | < 1 | G2/M Arrest, Apoptosis |

| MBIC | MCF-7 | 0.73 ± 0.0 | Microtubule Targeting, Mitotic Arrest |

Cardiovascular System Modulation

Central Nervous System (CNS) Activity

The core structure of this compound is also found in molecules investigated for their activity within the central nervous system. nih.gov

Although direct evidence for this compound as a Glycine (B1666218) Transporter-1 (GlyT-1) inhibitor is not documented, the broader class of compounds containing the methoxybenzoate moiety has been explored for this activity. GlyT-1 inhibitors are of interest for their potential to treat CNS disorders by modulating glycine levels, which in turn affects both inhibitory and excitatory neurotransmission.

The 5-(ethylsulfonyl)-2-methoxyaniline fragment is part of compounds described as ion-channel blockers. nih.gov This suggests a potential mechanism for CNS activity, as ion channels are fundamental to neuronal signaling. However, specific studies detailing the interaction of this compound with particular ion channels have not been identified.

Anti-inflammatory and Immunomodulatory Effects

Compounds containing the 5-(ethylsulfonyl)-2-methoxyaniline structure have been described as having anti-inflammatory properties. nih.gov Research on related methoxybenzoate compounds has demonstrated mechanisms for these effects. For instance, Methyl 2-(4'-methoxy-4'-oxobutanamide) benzoate (B1203000), a compound isolated from Jerusalem artichoke, has been shown to suppress the inflammatory response in macrophages by decreasing the secretion of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. nih.gov It also inhibited the mRNA expression of these cytokines and others in adipocytes. nih.gov Another study on a pivalate-based Michael product, Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate, showed inhibitory effects on COX-1, COX-2, and 5-LOX enzymes, which are key mediators of inflammation. mdpi.com

Table 2: In Vitro Anti-inflammatory Activity of a Related Methoxybenzoate Compound

| Compound | Target Cells | Effect |

|---|---|---|

| Methyl 2-(4'-methoxy-4'-oxobutanamide) benzoate | RAW 264.7 macrophages | Decreased secretion of IL-1β, IL-6, TNF-α |

Metabolic Regulation: Antidiabetic and Hypolipemic Potential

The 5-(ethylsulfonyl)-2-methoxyaniline fragment is also a component of molecules that have been investigated for their potential in metabolic regulation, including antidiabetic and hypolipemic effects. nih.gov While direct studies on this compound are lacking, research on other complex methyl esters has shown promise in this area. For example, the triterpenoid (B12794562) 2-Cyano-3,12-dioxooleana-1,9-dien-28-oic-acid Methyl Ester (CDDO-Me) has demonstrated potent anti-diabetic effects in animal models of type 2 diabetes. nih.gov Oral administration of CDDO-Me was found to reduce total body fat, plasma triglyceride, and free fatty acid levels, while also improving glucose tolerance and insulin (B600854) sensitivity. nih.gov These effects were linked to the activation of AMPK via LKB1. nih.gov

Table 3: Metabolic Effects of a Triterpenoid Methyl Ester in Diabetic Mice

| Compound | Animal Model | Observed Effects |

|---|---|---|

| CDDO-Me | High-fat diet-fed mice | Reduced body fat, triglycerides, and free fatty acids; Improved glucose tolerance and insulin sensitivity |

Antiosteoporotic Research

There is currently no published research specifically detailing the antiosteoporotic properties of this compound. The potential of this compound in the treatment of osteoporosis remains unexplored in scientific literature.

In Vitro and In Vivo Biological Assays (Methodological Focus)

Due to the absence of dedicated studies, there are no established in vitro or in vivo assay methodologies specifically reported for evaluating the antiosteoporotic efficacy of this compound.

No cell-based assays have been described in the scientific literature to determine the efficacy and selectivity of this compound in relation to osteoporosis.

There are no documented animal models that have been used to evaluate the pharmacodynamics of this compound for antiosteoporotic effects.

Metabolic Fate and Biotransformation Research

In Vitro Metabolic Stability and Metabolite Profiling

In vitro studies using liver microsomes and hepatocytes are standard methods to assess the metabolic stability of a compound and to identify its potential metabolites. These systems contain a wide array of drug-metabolizing enzymes.

Microsomal and Hepatocyte Stability Studies

In these assays, Methyl 5-(Ethylsulfonyl)-2-methoxybenzoate would be incubated with liver microsomes or hepatocytes, and its disappearance over time would be monitored. The primary metabolic reactions expected for this compound would be hydrolysis of the methyl ester, O-demethylation of the methoxy (B1213986) group, and hydroxylation of the aromatic ring or the ethyl group. The ethylsulfonyl group is generally considered to be relatively stable metabolically.

Based on these predictions, the metabolic stability would likely be moderate. The ester and ether linkages are common sites for enzymatic attack, which would lead to a relatively steady clearance in these in vitro systems.

Table 1: Predicted Metabolic Reactions in In Vitro Systems

| Metabolic Reaction | Functional Group Targeted | Predicted Outcome |

| Ester Hydrolysis | Methyl Benzoate (B1203000) | Formation of 5-(Ethylsulfonyl)-2-methoxybenzoic acid |

| O-Demethylation | Methoxy Group | Formation of Methyl 5-(Ethylsulfonyl)-2-hydroxybenzoate |

| Aromatic Hydroxylation | Benzene (B151609) Ring | Formation of hydroxylated isomers |

| Alkyl Hydroxylation | Ethylsulfonyl Group | Formation of hydroxyethylsulfonyl metabolite |

Identification and Structural Elucidation of Metabolites

Following incubation in microsomal or hepatocyte systems, metabolites would be identified using techniques like liquid chromatography-mass spectrometry (LC-MS). The predicted primary metabolites would result from Phase I reactions.

Predicted Phase I Metabolites:

M1: 5-(Ethylsulfonyl)-2-methoxybenzoic acid: Formed via hydrolysis of the methyl ester. This would be a major metabolite.

M2: Methyl 5-(Ethylsulfonyl)-2-hydroxybenzoate: Resulting from O-demethylation of the methoxy group.

M3: Methyl 5-(Ethylsulfonyl)-2-methoxy-hydroxybenzoate: A product of aromatic hydroxylation at one of the available positions on the benzene ring.

M4: Methyl 5-((2-hydroxyethyl)sulfonyl)-2-methoxybenzoate: Resulting from hydroxylation of the ethyl group.

Further biotransformation could lead to Phase II metabolites, where the primary metabolites are conjugated with polar molecules like glucuronic acid or sulfate (B86663) to facilitate excretion. For example, the phenolic hydroxyl group of M2 could be glucuronidated or sulfated.

Identification of Contributing Metabolic Enzymes and Pathwaysnih.gov

The biotransformation of this compound is expected to be carried out by several families of enzymes.

Carboxylesterases: These enzymes, abundant in the liver, would be responsible for the hydrolysis of the methyl ester group, converting the parent compound into its carboxylic acid metabolite (M1).

Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes is central to most oxidative metabolism of foreign compounds. mdpi.commdpi.com

O-Demethylation: CYP enzymes, particularly isoforms like CYP2C9 and CYP3A4, are known to catalyze the removal of methyl groups from methoxy substituents on aromatic rings, leading to the formation of a phenol (B47542) (M2). mdpi.com The metabolism of anisole (B1667542) derivatives often involves O-demethylation. nih.gov

Hydroxylation: Aromatic and alkyl hydroxylation reactions (leading to M3 and M4) are classic CYP-mediated transformations. researchgate.net

Sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs): These Phase II enzymes would act on hydroxylated metabolites, such as M2, to attach sulfate or glucuronic acid moieties, respectively, increasing their water solubility for excretion.

The sulfone group itself is generally resistant to metabolism. However, some enzymatic reduction of sulfones can occur under specific conditions, though this is typically a minor pathway. nih.gov Studies on other aromatic sulfones have shown that they can be metabolized, sometimes forming sulfone metabolites from sulfoxide (B87167) precursors via NADPH-dependent oxygenases in liver microsomes. nih.gov

Pharmacokinetic Research Studies

While specific pharmacokinetic studies on this compound are not publicly documented, its likely absorption, distribution, and excretion characteristics can be inferred from its structure and the behavior of similar chemical entities, such as benzoic acid derivatives. nih.govresearchgate.net

Absorption and Distribution Studiesnih.gov

As a relatively small and lipophilic molecule, this compound would be expected to be readily absorbed from the gastrointestinal tract following oral administration. Its moderate lipophilicity would also suggest good distribution into tissues. The volume of distribution would likely be moderate, as seen with similar small molecule drugs. nih.gov

Excretion Pathways and Clearance Mechanismsnih.gov

The primary route of elimination for the metabolites of this compound is expected to be renal excretion. The metabolic processes described above—hydrolysis, demethylation, and hydroxylation, followed by potential conjugation—serve to increase the polarity and water solubility of the parent compound.

Table 2: Predicted Pharmacokinetic Parameters

| Parameter | Predicted Characteristic | Rationale |

| Oral Bioavailability | Moderate to High | Good absorption is expected due to the compound's physicochemical properties. |

| Metabolism | Primarily Hepatic | The liver is the main site of carboxylesterases and CYP enzymes. |

| Primary Metabolites | Carboxylic acid, phenol | Resulting from ester hydrolysis and O-demethylation. |

| Excretion Route | Primarily Renal (Urine) | Metabolites are made more polar to facilitate excretion by the kidneys. |

| Systemic Clearance | Moderate | Dependent on the rate of hepatic metabolism by esterases and CYPs. nih.gov |

The main clearance mechanism would be hepatic metabolism. The parent compound would be cleared from the plasma as it is converted into metabolites like 5-(Ethylsulfonyl)-2-methoxybenzoic acid (M1) and Methyl 5-(Ethylsulfonyl)-2-hydroxybenzoate (M2). These more polar metabolites would then be efficiently eliminated by the kidneys.

Environmental Behavior and Degradation Pathways in Research Contexts

Environmental Persistence and Degradation Pathways

The environmental persistence of a chemical compound is determined by its resistance to various degradation processes. For Methyl 5-(Ethylsulfonyl)-2-methoxybenzoate, understanding its stability and breakdown mechanisms is crucial for assessing its potential environmental impact.

Abiotic degradation processes, such as hydrolysis and photolysis, are key factors in the breakdown of organic compounds in the environment.

Hydrolysis: This process involves the reaction of a compound with water, leading to its cleavage. The rate of hydrolysis is often dependent on pH and temperature. Research would be needed to determine the hydrolysis rate constants and half-life of this compound under different pH conditions (acidic, neutral, and alkaline) and temperatures. This would involve laboratory studies where the compound is incubated in buffered aqueous solutions, and its concentration is monitored over time.

Photolysis: Photolysis is the degradation of a compound by light, particularly ultraviolet (UV) radiation from the sun. Studies on the photolytic degradation of this compound would involve exposing the compound in aqueous solutions or on soil surfaces to simulated or natural sunlight. Key parameters to investigate would include the quantum yield and the photolytic half-life. Identifying the resulting degradation products would also be a critical component of such research.

Without experimental data, it is not possible to provide a data table on the abiotic degradation of this compound.

Biodegradation, the breakdown of organic substances by microorganisms, is a primary mechanism for the removal of chemicals from the environment.

To assess the biodegradability of this compound, studies in various environmental compartments such as soil, water, and sediment would be required. Standardized tests, like those from the Organisation for Economic Co-operation and Development (OECD), could be employed to determine the extent and rate of its biodegradation under aerobic and anaerobic conditions. Such studies would identify the microorganisms capable of degrading the compound and the metabolic pathways involved.

Currently, there is no available data to populate a table on the biodegradation of this compound.

Environmental Distribution and Mobility

The distribution and mobility of a chemical determine its transport within and between different environmental compartments.

Volatilization is the process by which a substance evaporates from soil or water into the atmosphere. A compound's tendency to volatilize is governed by its vapor pressure and Henry's Law constant.

Research would be needed to measure these physical-chemical properties for this compound. This information would be essential for predicting its potential for atmospheric transport and long-range distribution.

The extent to which a chemical binds to soil and sediment particles affects its mobility and bioavailability. This is quantified by the soil organic carbon-water partitioning coefficient (Koc).

Laboratory batch equilibrium studies would be necessary to determine the Koc value for this compound in a range of soil and sediment types with varying organic carbon content and pH. This would help in predicting whether the compound is likely to be mobile or remain adsorbed to solids.

The potential for a chemical to leach through the soil profile and contaminate groundwater is a significant environmental concern. This is influenced by its adsorption characteristics and persistence.

Column leaching studies and computer modeling using parameters such as the Koc value and degradation half-lives would be required to estimate the groundwater ubiquity score (GUS) or other leaching potential indices for this compound.

The absence of research in these areas means that no data tables on the environmental distribution and mobility of this compound can be presented.

Bioaccumulation and Biotransformation in Environmental Organisms

A comprehensive review of scientific literature and environmental research databases reveals a significant gap in the knowledge regarding the bioaccumulation and biotransformation of this compound in environmental organisms. Despite its availability as a chemical intermediate, specific studies detailing its uptake, metabolic fate, and potential for accumulation in wildlife and aquatic ecosystems have not been published in publicly accessible research.

The environmental behavior of a chemical compound is critical to understanding its potential impact. Bioaccumulation refers to the process by which organisms, including those in aquatic and terrestrial environments, can absorb and concentrate a substance from their surroundings. Biotransformation involves the metabolic processes within these organisms that alter the chemical structure of the substance, potentially leading to detoxification or, in some cases, the formation of more toxic byproducts.

Currently, there are no available research findings that quantify the bioaccumulation factor (BAF) or the bioconcentration factor (BCF) for this compound in any species. Furthermore, the specific metabolic pathways for this compound in environmental organisms—such as hydroxylation, demethylation, or conjugation, which are common biotransformation routes for similar aromatic compounds—have not been investigated.

Due to the absence of empirical data, the following table, which would typically present key metrics in this area of study, remains unpopulated.

Table 1: Bioaccumulation and Biotransformation Data for this compound in Environmental Organisms

| Parameter | Organism | Tissue | Value | Research Source |

|---|---|---|---|---|

| Bioaccumulation Factor (BAF) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Bioconcentration Factor (BCF) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Key Biotransformation Metabolites | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Emerging Applications and Future Research Directions

Role as a Versatile Chemical Building Block in Advanced Organic Synthesis

Methyl 5-(ethylsulfonyl)-2-methoxybenzoate is recognized primarily as a valuable intermediate in the field of organic synthesis. bldpharm.comsigmaaldrich.com Its molecular architecture, featuring a substituted benzene (B151609) ring with methoxy (B1213986), ethylsulfonyl, and methyl ester functional groups, makes it a versatile precursor for the construction of more complex molecules. The presence of these distinct functional groups allows for a variety of chemical transformations, enabling chemists to introduce new functionalities and build intricate molecular frameworks.

One of the most notable applications of this compound is as a key intermediate in the synthesis of pharmaceutical agents. venkatasailifesciences.com For instance, it is a precursor in the preparation of Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate, which in turn is a crucial building block for the antipsychotic drug Amisulpride. venkatasailifesciences.comnih.gov The synthesis of this and other biologically active molecules often relies on the strategic manipulation of the functional groups present in this compound.

Integration into Functional Materials and Nanotechnology

While primarily utilized as a synthetic intermediate, the structural features of this compound suggest its potential for integration into functional materials and nanotechnology. The aromatic ring, coupled with the polar sulfonyl and ester groups, could impart desirable properties to larger molecular systems.

Polymers and Coatings

There is currently limited direct research on the incorporation of this compound into polymers and coatings. However, the broader class of benzoate (B1203000) derivatives is utilized in the development of functional polymers. The ester and sulfonyl groups could potentially enhance properties such as adhesion, thermal stability, and refractive index in polymer matrices. Future research could explore the synthesis of monomers derived from this compound for polymerization into novel materials with specialized applications.

Supramolecular Assemblies

The benzoate moiety is a well-known building block in supramolecular chemistry, capable of forming coordination complexes with metal ions to create metal-organic frameworks (MOFs) and coordination polymers. mdpi.comacs.org These materials are of interest for applications in gas storage, catalysis, and sensing. The coordination chemistry of lead(II) with benzoate derivatives, for example, has been shown to yield diverse structural topologies. mdpi.com

While specific studies on this compound in this context are not prevalent, its carboxylate derivative could act as a ligand. The ethylsulfonyl and methoxy substituents would be expected to influence the resulting supramolecular architecture and its properties through steric and electronic effects. Research into the synthesis and characterization of such supramolecular assemblies could reveal novel materials with unique functional properties.

Organometallic and Rare Earth Compounds

The synthesis of organometallic compounds often involves the reaction of organic halides with metals or metal-halogen exchange reactions. libretexts.org While not a halide, the aromatic ring of this compound could potentially be functionalized to participate in such reactions, leading to the formation of organometallic complexes.

Benzoate derivatives can also act as ligands for a variety of metals, including rare earth elements. The specific substituents on the benzoate ring can tune the electronic and steric properties of the resulting complexes, influencing their luminescent or magnetic properties. mdpi.com Further investigation is needed to explore the potential of this compound as a ligand in the synthesis of novel organometallic and rare earth compounds.

Interdisciplinary Research Opportunities

The multifaceted nature of this compound and its derivatives opens up several avenues for interdisciplinary research. The intersection of organic synthesis, materials science, and medicinal chemistry provides a fertile ground for new discoveries.

The sulfonyl group is a key pharmacophore in a wide range of drugs, and its presence in this building block suggests opportunities for the design and synthesis of new therapeutic agents. nih.gov Interdisciplinary collaborations between synthetic chemists and pharmacologists could lead to the development of novel drug candidates.

Furthermore, the potential for this compound to be incorporated into functional materials creates opportunities for collaboration between chemists and materials scientists. The design of new polymers, MOFs, or organometallic complexes with tailored properties for specific applications would benefit from a combined expertise in synthesis, characterization, and materials engineering.

Challenges and Future Perspectives in the Development of Sulfonyl-Containing Benzoates

The development of sulfonyl-containing benzoates, including this compound, faces both challenges and exciting future prospects. A primary challenge lies in the synthesis of these molecules with high efficiency and selectivity. The presence of multiple functional groups can lead to side reactions and purification difficulties. jsynthchem.com Developing novel synthetic methodologies that are both robust and environmentally benign is an ongoing area of research.

Future perspectives for this class of compounds are promising. In medicinal chemistry, the continued exploration of sulfonyl-containing benzoates as scaffolds for new drugs is expected to yield novel therapeutic agents with improved efficacy and safety profiles. nih.gov The ability of the sulfonyl group to modulate the physicochemical properties of a molecule makes it a valuable tool in drug design. sioc-journal.cn

In materials science, the systematic investigation of how the incorporation of sulfonyl-containing benzoates influences the properties of polymers, supramolecular assemblies, and organometallic compounds is a key area for future research. This could lead to the development of advanced materials with applications in electronics, optics, and catalysis. The unique electronic and structural characteristics of the sulfonyl group offer a rich design space for the creation of next-generation functional materials.

Q & A

Q. Table 1. Key Reaction Conditions for Synthesis

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | Na₂SO₃, NaHCO₃ | H₂O/THF | 0°C → rt | 99% |

| 2 | EtI | MeOH | Reflux | 90% |

| 3 | HNO₃ | - | 100°C | 73% |

| 4 | H₂, Pd/C | MeOH | rt | 90% |

| Adapted from |

Q. Table 2. Stability Testing Parameters

| Condition | Temperature | Humidity | Duration | Key Findings |

|---|---|---|---|---|

| Accelerated | 40°C | 75% RH | 6 months | ≤5% degradation |

| Photolysis | 25°C | N/A | 48 hours | 10% sulfonic acid formation |

| Based on |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.